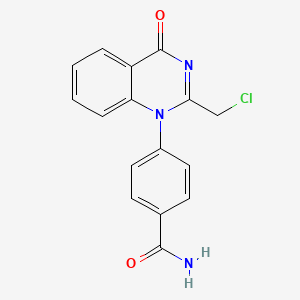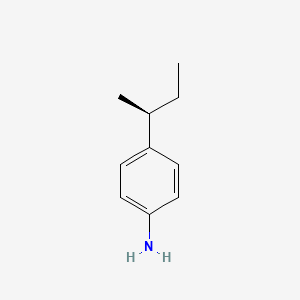
(R)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups are introduced via electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include fluoroalkyl halides and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluoroalkyl halides, trifluoromethylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Fluoro-4-methylphenyl)pyrrolidine: Similar structure but lacks the trifluoromethyl group.
®-2-(2-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine: Contains a chloro group instead of a fluoro group.
®-2-(2-Fluoro-4-(difluoromethyl)phenyl)pyrrolidine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H11F4N |
|---|---|
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
(2R)-2-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |
Clave InChI |
MZOKFYYAPYZNDZ-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=C(C=C(C=C2)C(F)(F)F)F |
SMILES canónico |
C1CC(NC1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)





![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)



